molecular formula C9H8F4O B1446876 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 1373921-08-4

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1446876
CAS No.: 1373921-08-4
M. Wt: 208.15 g/mol
InChI Key: XVYKBFIHKYRUPA-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a hydroxyl group attached to the benzyl position

Preparation Methods

The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzyl alcohol precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Another approach involves the use of a Friedel-Crafts alkylation reaction, where a benzene derivative is alkylated with a trifluoromethylated alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)

Chemical Reactions Analysis

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with lithium aluminum hydride would produce the benzyl ether.

Scientific Research Applications

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical activity.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways and its potential as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals, due to its unique chemical properties.

Comparison with Similar Compounds

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:

    4-Fluoro-3-methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Trifluoromethylbenzyl alcohol:

    3-Methyl-5-(trifluoromethyl)benzyl alcohol: Lacks the fluorine atom, which can affect its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYKBFIHKYRUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205145
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-08-4
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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